8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound belonging to the indole family. Indoles are prominent in both natural and synthetic products due to their biological and pharmaceutical significance. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through a multi-step process. One common method involves the Fischer indolisation reaction, followed by N-alkylation. This process is efficient, yielding high purity products with minimal by-products .
Industrial Production Methods: Industrial production of this compound typically involves the use of commercially available starting materials such as aryl hydrazines, ketones, and alkyl halides. The reaction conditions are optimized to ensure high yield and purity, often employing microwave irradiation to reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Reduction: Reduction in the presence of palladium on carbon (Pd/C) and hydrogen gas yields hexahydro derivatives.
Substitution: Halogenation reactions, such as bromination, can occur in the aromatic ring.
Common Reagents and Conditions:
Oxidation: Fremy’s salt in aqueous conditions.
Reduction: Pd/C and hydrogen gas.
Substitution: Molecular bromine for halogenation.
Major Products:
Oxidation: Indoloquinones.
Reduction: Hexahydro derivatives.
Substitution: Brominated indole derivatives.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with molecular targets such as the serotonin reuptake transporter. By inhibiting this transporter, the compound can modulate neurotransmitter levels, impacting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydrocyclopenta[b]indole: A closely related compound that undergoes similar chemical reactions.
N-mesyl-7-bromo-1,3a,4,8b-tetrahydrocyclopenta[b]indole: A brominated derivative with distinct properties.
Uniqueness: 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole stands out due to its methoxy group, which can influence its reactivity and interaction with biological targets. This unique feature makes it a valuable compound for specific applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C12H13NO |
---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
8-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C12H13NO/c1-14-11-7-3-6-10-12(11)8-4-2-5-9(8)13-10/h3,6-7,13H,2,4-5H2,1H3 |
InChI-Schlüssel |
IPZCDWNQFCKQNG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C3=C(N2)CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.